molecular formula C15H14O3 B1362297 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one CAS No. 54916-28-8

1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one

Cat. No.: B1362297
CAS No.: 54916-28-8
M. Wt: 242.27 g/mol
InChI Key: ICXPZMQQZWKKMN-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Biological Activity

1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one, also known by its chemical formula C15H14O3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structure of this compound features a methoxy-substituted phenoxy group, which is significant for its biological activity. The presence of the methoxy group (OCH3) enhances lipophilicity and may influence interactions with biological targets. The compound's molecular weight is approximately 246.27 g/mol, and it is characterized as a colorless crystalline solid.

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:

  • Anticancer Activity : The presence of the phenoxy group is crucial for activity against cancer cell lines. Studies have shown that derivatives with similar structures can inhibit cell growth and induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of signaling pathways (e.g., inhibition of STAT3) .
  • Neuropharmacological Effects : Compounds structurally related to this compound have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating mood disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and structurally similar compounds:

Compound NameActivity TypeIC50 Value (µM)Mechanism
This compoundAnticancerNot specifiedInduces apoptosis, cell cycle arrest
Compound A (similar structure)Neuropharmacological37.8Modulates serotonin receptors
Compound B (related derivative)Anticancer5.67 ± 0.57Inhibits VEGFR-2 phosphorylation
Compound C (structural analog)Antimicrobial13.8–35.7Inhibitory action on carbonic anhydrase-II

Case Studies

Several studies have explored the potential applications of compounds similar to this compound:

  • Anticancer Research : A study demonstrated that a derivative with a methoxyphenoxy group exhibited significant inhibitory effects on ovarian cancer cells, reducing VEGF levels and affecting cell cycle progression . The compound's ability to interfere with key signaling pathways highlights its therapeutic potential.
  • Neuropharmacology : Another investigation into related compounds revealed their interaction with serotonin and dopamine receptors, indicating possible applications in treating anxiety and depression . These findings underscore the importance of further research into the pharmacodynamics of such compounds.

Properties

IUPAC Name

1-[4-(4-methoxyphenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11(16)12-3-5-14(6-4-12)18-15-9-7-13(17-2)8-10-15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXPZMQQZWKKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380437
Record name 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54916-28-8
Record name 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

138 mg (1 mmol) of 4-fluoroacetophenone were taken and 124 mg (1 mmol) of 4-methoxyphenol were dissolved in DMSO and added thereto, then 200 mg (1.45 mmol) of K2CO3 were added and the mixture was stirred for 8 h at 80° C., then for 6 h at 100° C., then for 3 h at 120° C. and for 3 h at 140° C. The reaction mixture was filtered through basic Alox, washed with DMF/methanol=9/1 and concentrated by rotary evaporation. The substance was purified by reversed-phase chromatography.
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
124 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
200 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.